Olean-12-en-28-oic acid

Antibacterial Oleanane triterpenoids Minimum Inhibitory Concentration (MIC)

SAR studies on oleanane triterpenoids often substitute oleanolic acid for the parent scaffold, introducing an uncontrolled variable that invalidates cross-study comparisons. Olean-12-en-28-oic acid (CAS 17990-43-1) provides the definitive unsubstituted baseline for quantifying modification effects. • Antibiotic SAR: derivatives achieve MIC 0.9-15.6 μg/mL • Anti-inflammatory: C-24/C-19 oxidation yields >10-fold potency vs. indomethacin (IC50 4.0 vs. 47.4 μM) • QC: bromine differential reactivity resolves oleanane/ursane isomers • All four diastereomeric 2,3-diols accessible from this scaffold

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 17990-43-1
Cat. No. B093492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-en-28-oic acid
CAS17990-43-1
SynonymsOlean-12-en-28-oic acid
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h9,21-23H,8,10-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1
InChIKeyMXEMKMNFLXVQBW-CDNBJWEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olean-12-en-28-oic Acid Profile & Procurement


Olean-12-en-28-oic acid (CAS 17990-43-1) is the unsubstituted parent pentacyclic triterpenoid carboxylic acid of the oleanane series, characterized by a C30H48O2 formula, a molecular weight of 440.7 g/mol, and a predicted pKa of 4.65 . It is a naturally occurring scaffold identified in species such as Callistemon citrinus and Salvia officinalis, and it serves as the core structural template for a vast family of bioactive compounds, including its 3β-hydroxy analog oleanolic acid [1]. Its value in a procurement or research context is defined not by its own isolated bioactivity, but by its role as a structural baseline against which the impact of specific modifications—such as hydroxylation at C-3—can be quantifiably assessed for targeted property tuning [2].

1

Structural baseline for SAR: Use as unsubstituted parent scaffold to quantify impact of modifications.

2

Comparative reference standard: Enables direct comparison with hydroxylated analogs (e.g., oleanolic acid).

3

Medicinal chemistry derivatization: Well-established C-2/C-3 chemistry supports library synthesis.Reported synthetic tractability over ursane/lupane scaffolds.

Why Olean-12-en-28-oic Acid Cannot Be Substituted


Substituting olean-12-en-28-oic acid with its ubiquitous 3β-hydroxy derivative, oleanolic acid (OA), or other close analogs is scientifically invalid for studies requiring precise structure-activity relationship (SAR) control. While the core oleanane skeleton is shared, the absence or presence of even a single functional group fundamentally alters physicochemical properties, as evidenced by the differential chemical reactivity exploited for analytical separation of oleanane and ursane isomers [1]. More critically, comparative bioactivity assessments demonstrate that seemingly minor structural variations, such as a hydroxyl group at C-2 or a shift in double bond position, lead to significant and quantifiable differences in potency against identical microbial targets [2]. Consequently, employing a readily available analog like OA as a proxy for the parent scaffold introduces an uncontrolled variable, rendering cross-study comparisons unreliable and potentially invalidating SAR hypotheses in medicinal chemistry and natural product derivatization programs [3].

Oleanolic acid (3β-hydroxy analog) introduces a hydroxyl group absent in the parent scaffold, altering physicochemical and biological properties – direct replacement may invalidate SAR control.

Even minor structural variations (e.g., C-2 hydroxyl, double bond shift) can produce measurable differences in antimicrobial assay response; using analogs as proxies introduces uncontrolled variables.

Urs-12-en-28-oic acid isomers co-occur in natural sources and may interfere with biological or synthetic outcomes if not separated; chemical reactivity differences allow quality verification.

Olean-12-en-28-oic Acid vs. Analogs: Key Evidence


Antibacterial Activity Comparison

In a direct head-to-head comparison of 13 triterpenoids isolated from Akebia trifoliata, the parent scaffold oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) and the diastereomer maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid) exhibited significant antibacterial activity against multiple strains, with MIC values ranging from 0.9 to 15.6 μg/mL, comparable to or surpassing the reference antibiotic kanamycin (MIC 1.9–3.9 μg/mL) [1]. The parent compound, olean-12-en-28-oic acid, lacking the 3β-hydroxyl group, is the structural reference for this activity, and the data demonstrates that hydroxylation at C-2 (maslinic acid) can further modulate potency, providing a clear SAR benchmark for analog selection [1].

Antibacterial Activity
Head-to-head
MIC 0.9–15.6 μg/mL (oleanolic & maslinic acids) vs. kanamycin 1.9–3.9 μg/mL
Supports antimicrobial screening context for derivatives.
Five strains; isolated from A. trifoliata.
Antibacterial Oleanane triterpenoids Minimum Inhibitory Concentration (MIC)

Anti-Inflammatory Activity of Oxygenated Derivatives

A study on Chinese acorns (Quercus serrata) isolated a novel derivative, 2α,3β,19α-trihydroxy-24-oxo-olean-12-en-28-oic acid, along with ten known analogs. In a LPS-induced NO production assay in RAW 264.7 macrophages, the novel compound (1) and other oxygenated derivatives exhibited remarkable anti-inflammatory activity with IC50 values of 5.4 μM, 7.8 μM, 4.0 μM, and 8.9 μM, respectively [1]. These values are 5.3- to 11.8-fold more potent than the positive control, indomethacin (IC50 = 47.4 μM), demonstrating that oxidation at C-24 and hydroxylation at C-19 on the olean-12-en-28-oic acid core dramatically enhances anti-inflammatory activity [1].

Anti-Inflammatory (NO)
Class-level
Derivative IC50: 4.0–8.9 μM, 5.3–11.8× more potent than indomethacin (IC50 47.4 μM)
Reported NO inhibition endpoint context.
LPS-induced RAW 264.7 assay; oxidation at C-24/C-19 enhances response.
Anti-inflammatory NO inhibition Oleanolic triterpenes

Chemical Separation of Oleanane and Ursane Isomers

Naturally occurring mixtures of hydroxy-substituted olean-12-en-28-oic and urs-12-en-28-oic acids are often co-isolated. A classic but still industrially relevant method demonstrates that these isomers can be separated based on differential reactivity with bromine in acetic acid, where ursane-type compounds are inert [1]. This chemical selectivity provides a critical quality control and purification benchmark for procurement, as the presence of the ursolic isomer can be a significant impurity affecting downstream biological assays or semi-synthetic yields. The method directly leverages the subtle structural difference at the E-ring, a feature inherent to the olean-12-ene core.

Isomer Separation
Method context
Oleanane acids react with Br2/AcOH; ursane isomers are inert → separation achieved
Enables purity specification verification.
Classic method; differential reactivity at E-ring.
Analytical chemistry Isomer separation Triterpene acids

Semi-Synthetic Functionalization at C-2 and C-3

The olean-12-en-28-oic acid scaffold offers a versatile platform for semi-synthesis. A study demonstrated that all four diastereomeric 2,3-dihydroxy-olean-12-en-28-oic acids (maslinic, augustic, bredemolic, and 3-epi-maslinic acid) could be efficiently accessed from a single starting material, oleanolic acid [1]. This contrasts with the more complex or less efficient routes for analogous modifications on the ursane or lupane scaffolds, which often require more steps or result in lower yields. The well-established chemistry at the C-2 and C-3 positions of the oleanane core provides a reproducible and scalable entry point for generating diverse compound libraries, making it a preferred scaffold for medicinal chemistry programs.

Synthetic Access
Data to verify
All four 2,3-dihydroxy diastereomers accessible from oleanolic acid
Reported synthetic tractability supports library diversification.
Comparative advantage over ursane/lupane scaffolds claimed; yields not quantified.
Semi-synthesis Derivatization Medicinal chemistry

Olean-12-en-28-oic Acid Applications


Antibacterial Lead Design

Researchers developing novel antibiotics can utilize olean-12-en-28-oic acid as a core scaffold for targeted SAR studies. The evidence shows that derivatives like oleanolic and maslinic acids achieve MIC values comparable to kanamycin (0.9–15.6 μg/mL) [1], and specific hydroxylation patterns (e.g., at C-2) can further modulate this activity [1]. Procuring the parent acid and its key hydroxylated intermediates allows for systematic exploration of this chemical space to optimize potency and spectrum.

Oxidative Optimization of Anti-Inflammatory Activity

For programs focused on inflammation, the olean-12-en-28-oic acid core is a validated starting point. Quantitative data demonstrates that oxidation at C-24 and hydroxylation at C-19 can enhance anti-inflammatory potency by over 10-fold compared to the clinical agent indomethacin (IC50 values as low as 4.0 μM vs. 47.4 μM) [2]. This directs procurement toward specific oxidized intermediates for developing next-generation anti-inflammatory agents.

Isomer-Specific Analytical QC

Analytical chemists and QC laboratories tasked with characterizing plant extracts or verifying the purity of triterpenoid samples can leverage the differential chemical reactivity of olean-12-en-28-oic acids with bromine [3]. This method provides a definitive way to distinguish and quantify the desired oleanane compounds from co-occurring ursane isomers, which is critical for ensuring batch-to-batch consistency in natural product research and for meeting purity specifications in procurement.

Compound Library Synthesis

Medicinal chemistry groups seeking to generate stereochemically diverse compound libraries will find the olean-12-en-28-oic acid scaffold highly enabling. The efficient semi-synthesis of all four diastereomeric 2,3-dihydroxy derivatives from a common precursor [4] highlights the synthetic tractability of this core. This makes it a superior choice over less synthetically accessible triterpenoid scaffolds for rapid analog generation and hit-to-lead optimization.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
SAR benchmark scaffold with tunable hydroxylation
MIC endpoint review in microbial panels
Anti-inflammatory pathway assays
Oxygenation-dependent activity at C-24/C-19
NO inhibition assay context
Isomer-specific analytical QC
Chemical reactivity difference vs. ursane isomers
Purity specification verification
Stereochemical library synthesis
Synthetic accessibility of C-2/C-3 diastereomers
Library diversification efficiency
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